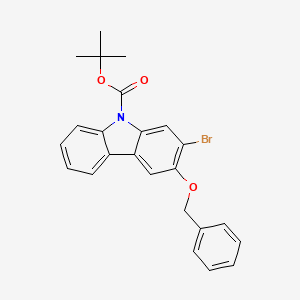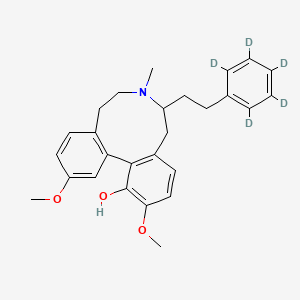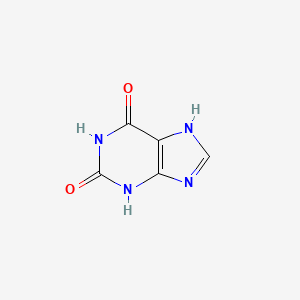
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is a synthetic organic compound with the molecular formula C24H22BrNO3 and a molecular weight of 452.34 g/mol . This compound is primarily used in scientific research and is known for its unique chemical structure, which includes a carbazole core substituted with benzyloxy and bromo groups, as well as a tert-butyl ester functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester typically involves multiple steps. One common synthetic route includes the following steps:
Benzyloxy Protection: The protection of the hydroxyl group with a benzyl group.
Esterification: The formation of the tert-butyl ester group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the carbazole core.
Deprotection: The benzyloxy and tert-butyl ester groups can be removed under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while deprotection reactions will result in the removal of the benzyloxy or tert-butyl ester groups .
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of carbazole derivatives with biological systems.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets. The benzyloxy and bromo groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl ester group can also affect the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9H-carbazole: Lacks the benzyloxy and tert-butyl ester groups.
3-Benzyloxy-9H-carbazole: Lacks the bromo and tert-butyl ester groups.
9H-Carbazole-3-carboxylic acid tert-butyl ester: Lacks the bromo and benzyloxy groups.
Uniqueness
3-Benzyloxy-2-bromo-9H-carbazole N-Carboxylic Acid tert-Butyl Ester is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-3-phenylmethoxycarbazole-9-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO3/c1-24(2,3)29-23(27)26-20-12-8-7-11-17(20)18-13-22(19(25)14-21(18)26)28-15-16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHIWVZXJEDFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC(=C(C=C31)Br)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8aS)-2-Ethyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B584086.png)




![3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester](/img/structure/B584093.png)





